

# head-to-head comparison of LB30057 with other TB vaccine candidates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LB30057  |           |
| Cat. No.:            | B1674644 | Get Quote |

An objective comparison of leading-edge tuberculosis (TB) vaccine candidates reveals a landscape of diverse strategies aimed at surpassing the inconsistent protection offered by the century-old Bacille Calmette-Guérin (BCG) vaccine. As the requested candidate, **LB30057**, is not a publicly recognized designation in scientific literature or clinical trial databases, this guide provides a head-to-head comparison of prominent next-generation TB vaccine candidates currently in advanced stages of development: M72/AS01E, MTBVAC, VPM1002, GamTBvac, and ID93 + GLA-SE. These candidates are evaluated based on their vaccine platform, mechanism of action, and available clinical trial data on safety, immunogenicity, and efficacy.

## **Overview of Leading TB Vaccine Candidates**

Tuberculosis vaccine development is pursuing several avenues, including adjuvanted protein subunits, live-attenuated mycobacterial strains, and viral-vectored vaccines.[1] Each approach aims to elicit a robust and durable protective immune response against Mycobacterium tuberculosis (M.tb). The current pipeline includes candidates designed to either replace the neonatal BCG vaccine, boost its effects, or prevent TB disease in adolescents and adults, a key demographic for transmission.[2]

# Head-to-Head Comparison of Vaccine Platforms and Mechanisms

The leading TB vaccine candidates utilize distinct platforms to stimulate the immune system.



- M72/AS01E is a subunit vaccine composed of a recombinant fusion protein (M72) derived from two M.tb antigens, combined with the potent AS01E adjuvant system.[3] The exact protective mechanism is not fully understood, but it is known to induce a strong and sustained immune response characterized by the activation of interferon-gamma (IFN-y) producing CD4+ T cells and the production of antibodies.[4][5]
- MTBVAC is a live-attenuated vaccine derived from a human strain of M.tb.[6][7] By deleting two key virulence genes (phoP and fadD26), the bacterium is weakened but retains a broader range of antigens than BCG, including those lost in the original bovine-derived strain.[7][8] It is designed to mimic a natural infection to generate a comprehensive immune response without causing disease.[6]
- VPM1002 is a recombinant BCG (rBCG) vaccine. It has been genetically modified to express listeriolysin O, a pore-forming protein from Listeria monocytogenes, and has a deleted urease C gene.[1][9] This modification allows mycobacterial antigens to escape the phagosome into the cytosol of antigen-presenting cells, leading to enhanced activation of both CD4+ and CD8+ T cells, as well as inflammasome activation and autophagy.[1][9][10]
- GamTBvac is a subunit vaccine consisting of two fusion proteins that include the antigens
  Ag85A, ESAT-6, and CFP-10, combined with an adjuvant.[11][12] It is designed to boost the
  immunity of individuals who have already received the BCG vaccine.[13]
- ID93 + GLA-SE is another subunit vaccine candidate, which comprises a fusion protein of four M.tb antigens (ID93) and is formulated with a Toll-like Receptor 4 (TLR4) agonist adjuvant, GLA-SE (glucopyranosyl lipid adjuvant in a stable emulsion).[14][15] This combination is designed to stimulate a strong Th1-type immune response.[15]

### **Quantitative Data Summary**

The following tables summarize the available quantitative data from clinical trials for each vaccine candidate, focusing on efficacy, immunogenicity, and safety.

### **Table 1: Efficacy Data**



| Vaccine<br>Candidate     | Phase of<br>Trial                | Population                               | Efficacy<br>Endpoint                          | Observed<br>Efficacy      | Citation(s) |
|--------------------------|----------------------------------|------------------------------------------|-----------------------------------------------|---------------------------|-------------|
| M72/AS01E                | Phase IIb<br>(Final<br>Analysis) | HIV-negative<br>adults with<br>latent TB | Prevention of active pulmonary TB             | 49.7%                     | [16]        |
| BCG<br>Revaccinatio<br>n | Phase IIb                        | HIV-negative adolescents                 | Prevention of sustained M.tb infection        | -3.8% (Not effective)     | [17]        |
| MTBVAC                   | Phase III<br>(Ongoing)           | Newborns                                 | Prevention of TB disease                      | Data not yet<br>available | [6]         |
| VPM1002                  | Phase III<br>(Ongoing)           | Newborns &<br>Adults                     | Prevention of TB disease / recurrence         | Data not yet<br>available | [18]        |
| GamTBvac                 | Phase II                         | BCG-<br>vaccinated<br>healthy adults     | Immunogenic<br>ity study, no<br>efficacy data | Not<br>Applicable         | [11]        |
| ID93 + GLA-<br>SE        | Phase IIa                        | Adults<br>previously<br>treated for TB   | Immunogenic<br>ity study, no<br>efficacy data | Not<br>Applicable         | [14]        |

**Table 2: Immunogenicity Data** 



| Vaccine<br>Candidate | Key<br>Immunological<br>Marker(s)                           | Population                                 | Key Findings                                                                                          | Citation(s) |
|----------------------|-------------------------------------------------------------|--------------------------------------------|-------------------------------------------------------------------------------------------------------|-------------|
| M72/AS01E            | M72-specific<br>CD4+ T-cells and<br>IgG antibodies          | HIV-negative and<br>HIV-positive<br>adults | Induced robust<br>and persistent<br>CD4+ T-cell and<br>antibody<br>responses for at<br>least 3 years. | [19][20]    |
| MTBVAC               | Polyfunctional<br>CD4+ T-cells,<br>IGRA conversion          | Newborns                                   | More immunogenic than BCG, inducing higher magnitudes of Th1-cytokine-expressing CD4 T-cells.         | [21]        |
| VPM1002              | IFN-y,<br>Multifunctional<br>CD4+ and CD8+<br>T-cells       | Newborns                                   | Immunogenic,<br>but responses<br>were generally<br>lower than with<br>BCG.                            | [1][22]     |
| GamTBvac             | IFN-γ, Th1-<br>cytokine-<br>expressing CD4+<br>T-cells, IgG | BCG-vaccinated healthy adults              | Induced significant IFN-y release, Th1- expressing CD4+ T-cells, and IgG responses.                   | [11][12]    |
| ID93 + GLA-SE        | Polyfunctional<br>CD4+ T-cells,<br>IgG antibodies           | Healthy adults<br>and post-TB<br>patients  | Induced robust<br>and durable<br>antibody and<br>polyfunctional<br>CD4 T-cell<br>responses.           | [14][23]    |



**Table 3: Safety and Reactogenicity Data** 

| Vaccine<br>Candidate | Key Safety Findings                      | Population                                | Common<br>Adverse<br>Events                                                                                         | Citation(s) |
|----------------------|------------------------------------------|-------------------------------------------|---------------------------------------------------------------------------------------------------------------------|-------------|
| M72/AS01E            | Acceptable<br>safety profile.            | Adults                                    | More frequent injection-site reactions and influenza-like symptoms compared to placebo.                             | [16][24]    |
| MTBVAC               | Appeared safe<br>and well-<br>tolerated. | Newborns                                  | Less reactogenic<br>than BCG at the<br>selected Phase 3<br>dose.                                                    | [21]        |
| VPM1002              | Less reactogenic<br>than BCG.            | Newborns                                  | Significantly lower incidence of severe injection site reactions (scarring, ulceration, abscesses) compared to BCG. | [1][22]     |
| GamTBvac             | Acceptable safety profile.               | BCG-vaccinated healthy adults             | Well-tolerated with no serious adverse events reported in Phase II.                                                 | [11][12]    |
| ID93 + GLA-SE        | Acceptable safety profile.               | Healthy adults<br>and post-TB<br>patients | Mild to moderate injection site pain was common.                                                                    | [14][23]    |



# **Experimental Protocols and Methodologies Immunogenicity Assessment**

The immunogenicity of these vaccine candidates is primarily assessed through cellular and humoral immune responses.

- Whole Blood Intracellular Cytokine Staining (ICS): This is a common method used to quantify
  the production of cytokines by specific T-cell subsets. For instance, in the MTBVAC trials,
  whole blood samples from vaccinated infants were stimulated with M.tb antigens. The
  production of IFN-γ, TNF-α, and IL-2 by CD4+ and CD8+ T-cells was then measured using
  flow cytometry to determine the frequency and functionality of the vaccine-induced T-cell
  response.[21]
- Interferon-Gamma Release Assay (IGRA): IGRAs, such as the QuantiFERON-TB Gold test, are used to measure the release of IFN-y from T-cells in response to stimulation with specific antigens. This was a key immunogenicity endpoint in the GamTBvac and MTBVAC trials to assess the cellular immune response.[11][21]
- Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to measure the
  concentration of vaccine-specific antibodies (e.g., IgG) in the serum of vaccinated
  individuals. It was a primary method for assessing the humoral response in trials for
  M72/AS01E and ID93 + GLA-SE.[15][20]

## **Efficacy Evaluation in Animal Models**

Preclinical efficacy is often evaluated in established animal models, such as mice and guinea pigs.

Mouse Model of Tuberculosis: In a typical mouse model, animals are vaccinated (e.g., subcutaneously) and, after a period to allow for the development of an immune response, they are challenged with an aerosolized dose of virulent M.tb H37Rv.[25] Several weeks post-challenge, the bacterial load in the lungs and spleen is quantified by counting colony-forming units (CFUs). A significant reduction in CFUs in vaccinated mice compared to a control group indicates vaccine efficacy. This model was used to demonstrate the protective efficacy of MTBVAC in newborn mice.[26]



# Visualizations of Pathways and Workflows Signaling Pathway for VPM1002



Click to download full resolution via product page

Caption: Mechanism of VPM1002 leading to enhanced T-cell activation.

# **Experimental Workflow for a Phase II Vaccine Trial**





Click to download full resolution via product page

Caption: Generalized workflow for a Phase II TB vaccine clinical trial.



#### Conclusion

The landscape of TB vaccine development is vibrant, with several promising candidates progressing through clinical trials. Subunit vaccines like M72/AS01E and ID93 + GLA-SE demonstrate the power of modern adjuvants to elicit strong and durable T-cell responses. Live-attenuated vaccines, including the BCG-replacement candidates MTBVAC and VPM1002, offer the potential for broader antigen presentation and a more comprehensive immune response. While M72/AS01E has shown moderate efficacy in preventing active TB disease in adults with latent infection, the results of ongoing Phase III trials for MTBVAC and VPM1002 are eagerly awaited to determine their potential role in neonatal vaccination and TB prevention. The data gathered from these diverse approaches will be critical in guiding the development of a new, effective vaccine to combat the global TB epidemic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. vax-before-travel.com [vax-before-travel.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. vax-before-travel.com [vax-before-travel.com]
- 4. Vaccines and immunization: Investigational vaccine candidate M72/AS01E [who.int]
- 5. Landmark Trial for Vaccine M72/AS01E Working Group on New TB Vaccines [newtbvaccines.org]
- 6. MTBVAC Biofabri [biofabri.es]
- 7. MTBVAC: Attenuating the Human Pathogen of Tuberculosis (TB) Toward a Promising Vaccine against the TB Epidemic PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTBVAC (BBV169) Working Group on New TB Vaccines [newtbvaccines.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Vaccination Against Tuberculosis: Revamping BCG by Molecular Genetics Guided by Immunology PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 11. Safety and Immunogenicity of the GamTBvac, the Recombinant Subunit Tuberculosis Vaccine Candidate: A Phase II, Multi-Center, Double-Blind, Randomized, Placebo-Controlled Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. First-In-Human Trials of GamTBvac, a Recombinant Subunit Tuberculosis Vaccine Candidate: Safety and Immunogenicity Assessment PMC [pmc.ncbi.nlm.nih.gov]
- 14. ID93 GLA-SE candidate TB vaccine appears safe and immunogenic in treated TB patients | SA Tuberculosis Vaccine Initiative [health.uct.ac.za]
- 15. scienceopen.com [scienceopen.com]
- 16. ersnet.org [ersnet.org]
- 17. trial.medpath.com [trial.medpath.com]
- 18. Tuberculosis vaccine candidate VPM1002 safe in HIV- and non-HIV-exposed newborns as study shows [mpg.de]
- 19. [PDF] Final Analysis of a Trial of M72/AS01E Vaccine to Prevent Tuberculosis. |
   Semantic Scholar [semanticscholar.org]
- 20. Long-term safety and immunogenicity of the M72/AS01E candidate tuberculosis vaccine in HIV-positive and -negative Indian adults: Results from a phase II randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 21. Safety, reactogenicity, and immunogenicity of MTBVAC in infants: a phase 2a randomised, double-blind, dose-defining trial in a TB endemic setting PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Safety and immunogenicity of VPM1002 versus BCG in South African newborn babies: a randomised, phase 2 non-inferiority double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Safety and Immunogenicity of the ID93 + GLA-SE Tuberculosis Vaccine in BCG-Vaccinated Healthy Adults: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Immunogenicity and Safety of the M72/AS01E Candidate Vaccine Against Tuberculosis: A Meta-Analysis [frontiersin.org]
- 25. A noninvasive BCG skin challenge model for assessing tuberculosis vaccine efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 26. MTBVAC vaccine is safe, immunogenic and confers protective efficacy against Mycobacterium tuberculosis in newborn mice - PMC [pmc.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [head-to-head comparison of LB30057 with other TB vaccine candidates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674644#head-to-head-comparison-of-lb30057-with-other-tb-vaccine-candidates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com